2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid is a synthetic organic compound featuring a pyrrolidine ring substituted with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a branched 2-methylpropanoic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The pyrrolidine scaffold introduces conformational rigidity, while the 2-methylpropanoic acid side chain may influence steric interactions and solubility.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2,21(25)26)20-12-7-13-24(20)22(27)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMAQBZDMLWPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid typically involves the protection of the amine group in pyrrolidine with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as triethylamine. The reaction conditions often include an organic solvent like dichloromethane and are carried out at room temperature. The resulting intermediate is then subjected to further reactions to introduce the 2-methylpropanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The removal of the Fmoc group is typically achieved using piperidine in a solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be selectively removed, revealing the free amine group for further reactions. This selective protection and deprotection mechanism is crucial in the stepwise assembly of peptides.
Comparison with Similar Compounds
Research Implications and Limitations
- Steric Effects: The 2-methylpropanoic acid group in the target compound may hinder coupling efficiency in SPPS compared to linear-chain analogs, necessitating optimized reaction conditions.
- Data Gaps: Toxicity, biodegradability, and ecological impact data are largely absent for these compounds, as noted in SDS documents .
- Synthetic Utility : Enantiopure pyrrolidine derivatives (e.g., ) are invaluable for constructing peptides with defined stereochemistry, whereas branched analogs could stabilize secondary structures like β-turns.
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid, often referred to as Fmoc-pyrrolidine derivative, is a synthetic compound widely utilized in peptide synthesis due to its unique structural properties. The presence of the fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for amines, facilitating the stepwise assembly of peptides. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, research applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features
- Fmoc Group : Provides protection for the amine during peptide synthesis.
- Pyrrolidine Ring : Contributes to the compound's conformational flexibility and biological interactions.
The primary mechanism of action for this compound involves its role in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing the free amine to participate in further reactions. This selective protection is critical in synthesizing complex peptides and studying protein interactions.
Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties by inhibiting specific protein interactions crucial for tumor growth. For instance, studies have shown that related compounds can effectively bind to MDM2, a negative regulator of the p53 tumor suppressor, leading to increased p53 activity and subsequent tumor regression.
Table 1: Antitumor Efficacy Data
| Compound | IC50 (nM) | Tumor Regression (%) |
|---|---|---|
| Compound A | 6.4 | 100 |
| Compound B | 70 | 86 |
| Compound C | 60 | 87 |
Data sourced from various in vitro studies on related compounds .
Mechanistic Insights
The antitumor efficacy is attributed to the compound's ability to activate p53 pathways, leading to apoptosis in cancer cells. For example, in xenograft models, compounds derived from this structure demonstrated significant tumor growth inhibition when administered orally at doses of 100 mg/kg over a period of 14 days .
Research Applications
The compound has diverse applications in various fields:
- Peptide Synthesis : As a building block for synthesizing complex peptides.
- Biological Studies : Used in investigating protein-protein interactions and enzyme mechanisms.
- Drug Development : Potential lead compound for developing MDM2 inhibitors.
Case Studies
- MDM2 Inhibition Study :
- Xenograft Model Analysis :
Q & A
Q. What is the functional role of the Fmoc group in this compound during peptide synthesis?
The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group acts as a transient amine-protecting agent in solid-phase peptide synthesis (SPPS). Its removal under mild basic conditions (e.g., 20% piperidine in DMF) enables sequential coupling while preserving acid-labile side-chain protections. This orthogonality is critical for synthesizing complex peptides with minimal side reactions .
Q. What analytical methods are used to confirm the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (≥99% purity threshold) and H NMR spectroscopy are standard. For example, H NMR peaks at δ 7.3–7.8 ppm confirm the aromatic Fmoc group, while α-proton resonances (δ 4.0–4.5 ppm) validate the pyrrolidine backbone. Mass spectrometry (MS) further corroborates molecular weight .
Q. How should this compound be stored to ensure long-term stability?
Store as a lyophilized powder at -20°C (stable for 3 years) or in anhydrous DMSO at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles, as hydrolysis of the Fmoc group can occur under humid conditions .
Advanced Research Questions
Q. How can coupling efficiency be optimized in automated SPPS when using sterically hindered derivatives of this compound?
Steric hindrance from the methylpropanoic acid group may reduce coupling yields. Mitigation strategies include:
Q. How should researchers address contradictory data between NMR and HPLC purity analyses?
Discrepancies often arise from non-UV-active impurities (e.g., residual solvents) or incomplete solubilization. Resolution steps:
- Perform LC-MS to detect non-chromophoric contaminants.
- Use C NMR or 2D NMR (e.g., HSQC) to identify structural anomalies.
- Conduct elemental analysis for quantitative carbon/nitrogen validation .
Q. What methodologies are recommended for assessing environmental risks given limited ecotoxicological data?
Due to insufficient data on biodegradability and toxicity (e.g., EC50, LC50), employ:
- Predictive modeling : Quantitative structure-activity relationship (QSAR) to estimate acute aquatic toxicity.
- In vitro assays : Use Daphnia magna or algae for acute toxicity screening (OECD 202/201 guidelines).
- Waste management : Neutralize with 1M HCl before disposal to hydrolyze the Fmoc group and reduce bioactivity .
Q. How does the methylpropanoic acid moiety influence the compound’s reactivity in post-synthetic modifications?
The methyl group introduces steric constraints, limiting nucleophilic reactions at the β-carbon. For functionalization:
- Use bulky catalysts (e.g., Pd(OAc)/XPhos) for Suzuki-Miyaura cross-coupling.
- Optimize pH (8–9) for selective esterification of the carboxylic acid without Fmoc deprotection .
Methodological Considerations
Q. What steps are critical for scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA).
- In-process controls : Monitor optical rotation ([α]) to detect racemization.
- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to remove diastereomeric impurities .
Q. How can researchers validate the absence of toxic byproducts during Fmoc deprotection?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
